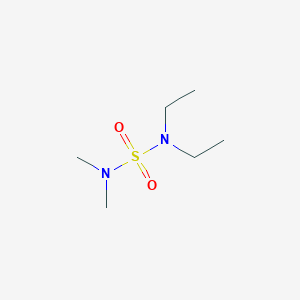![molecular formula C20H24ClN3O4 B14330174 N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea CAS No. 110933-28-3](/img/structure/B14330174.png)
N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes hydroxyphenyl groups, a chloroethyl group, and a nitrosourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce hydroxy groups at specific positions.
Alkylation: The hydroxyphenyl intermediate is then alkylated with a suitable alkylating agent to form the bis(4-hydroxyphenyl)pentyl moiety.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction, where a chloroethylating agent reacts with the intermediate compound.
Nitrosation: Finally, the nitrosourea moiety is introduced through a nitrosation reaction, where a nitrosating agent reacts with the chloroethyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can undergo oxidation to form quinones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea involves several molecular targets and pathways:
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to cross-linking and inhibition of DNA replication.
Oxidative Stress: The hydroxyphenyl groups can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Enzyme Inhibition: The compound can inhibit various enzymes involved in DNA repair and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[2,3-Bis(4-hydroxyphenyl)propyl]-N-(2-chloroethyl)-N-nitrosourea
- N’-[2,3-Bis(4-hydroxyphenyl)butyl]-N-(2-chloroethyl)-N-nitrosourea
Uniqueness
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is unique due to its specific combination of hydroxyphenyl, chloroethyl, and nitrosourea groups, which confer distinct chemical reactivity and biological activity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
110933-28-3 |
|---|---|
Molekularformel |
C20H24ClN3O4 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
3-[2,3-bis(4-hydroxyphenyl)pentyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C20H24ClN3O4/c1-2-18(14-3-7-16(25)8-4-14)19(15-5-9-17(26)10-6-15)13-22-20(27)24(23-28)12-11-21/h3-10,18-19,25-26H,2,11-13H2,1H3,(H,22,27) |
InChI-Schlüssel |
NDMOZXMBBYOYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)O)C(CNC(=O)N(CCCl)N=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


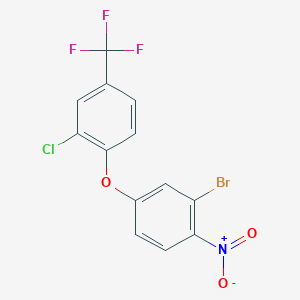
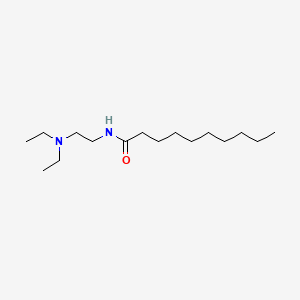
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

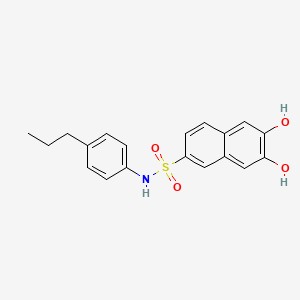

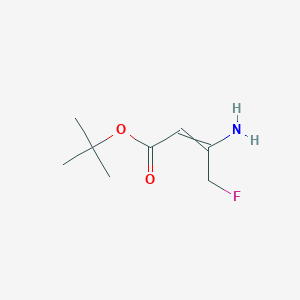



![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


